1-(3-Chlorophenyl)piperazine HCl (d8)
Description
Contextualization within Piperazine-Derived Pharmacological Research
The parent compound, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), belongs to the piperazine (B1678402) class of compounds, a group of nitrogen-containing heterocyclic molecules that are fundamental scaffolds in medicinal chemistry. cerilliant.comsigmaaldrich.comcaymanchem.comsigmaaldrich.com Piperazine derivatives are recognized for their diverse pharmacological activities, often targeting the central nervous system. nih.govnih.gov Many compounds within this class interact with neurotransmitter systems, particularly serotonin (B10506) receptors. nih.govnih.gov
Rationale for Deuteration in Advanced Pharmacological Studies
Deuteration, the substitution of hydrogen atoms with their stable, heavier isotope deuterium (B1214612), is a strategic tool in pharmaceutical research. nih.gov This isotopic substitution can significantly alter the physicochemical properties of a molecule, primarily by strengthening the carbon-hydrogen bond, now a carbon-deuterium bond. This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes, a phenomenon known as the kinetic isotope effect. nih.govplos.orgsemanticscholar.orgresearchgate.net
The potential benefits of deuteration in drug development are multifaceted and include:
Altered Pharmacokinetics: Slower metabolism can lead to a longer drug half-life, increased systemic exposure, and potentially less frequent dosing. nih.gov
Modified Metabolic Pathways: Deuteration can redirect metabolic pathways away from the formation of toxic or undesirable metabolites. nih.gov
Improved Safety Profile: By reducing the formation of reactive metabolites, deuteration may enhance the safety of a drug candidate.
While these principles are broadly applied, the primary and most documented application of 1-(3-Chlorophenyl)piperazine HCl (d8) is not as a therapeutic agent itself, but as an internal standard in analytical chemistry. cerilliant.comsigmaaldrich.com Its near-identical chemical behavior to the non-deuterated mCPP, combined with its distinct mass, makes it an ideal tool for precise quantification in complex biological samples using mass spectrometry-based methods like GC/MS or LC-MS/MS. cerilliant.comsigmaaldrich.comnih.gov
Scope and Objectives of Current Research on 1-(3-Chlorophenyl)piperazine HCl (d8)
The current body of research and commercial application for 1-(3-Chlorophenyl)piperazine HCl (d8) is predominantly centered on its use as a certified reference material. cerilliant.comsigmaaldrich.comsigmaaldrich.com The primary objective of using this deuterated standard is to ensure the accuracy and precision of quantitative analytical methods for mCPP. cerilliant.comsigmaaldrich.com
This involves its use in:
Therapeutic Drug Monitoring: Accurately measuring levels of the metabolite mCPP in patients taking trazodone (B27368) or nefazodone.
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of mCPP.
Forensic and Toxicological Analysis: Detecting and quantifying mCPP in cases of suspected drug use or overdose. cerilliant.comsigmaaldrich.com
While the broader field of deuterated pharmaceuticals aims to develop novel therapeutic entities with improved properties, the specific research focus for 1-(3-Chlorophenyl)piperazine HCl (d8) has, to date, been confined to its critical role in bioanalytical testing.
Research Data Tables
Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)piperazine (mCPP) and its Deuterated Analog
| Property | 1-(3-Chlorophenyl)piperazine (mCPP) | 1-(3-Chlorophenyl)piperazine HCl (d8) |
| Molecular Formula | C₁₀H₁₃ClN₂ | C₁₀H₅D₈ClN₂ · HCl |
| Molecular Weight | 196.67 g/mol nih.gov | 241.19 g/mol cerilliant.comsigmaaldrich.com |
| CAS Number | 6640-24-0 nih.gov | 1313393-63-3 cerilliant.comsigmaaldrich.com |
| Primary Application | Pharmacological agent, drug metabolite nih.gov | Analytical internal standard cerilliant.comsigmaaldrich.com |
Table 2: Metabolic Profile of 1-(3-Chlorophenyl)piperazine (mCPP)
| Metabolic Process | Resulting Metabolites | Significance |
| Aromatic Hydroxylation | Two hydroxy-mCPP isomers | Major metabolites used as biomarkers of mCPP exposure. nih.gov |
| Piperazine Ring Degradation | N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline | Indicates significant breakdown of the core piperazine structure. nih.gov |
| Further Metabolism | Two hydroxy-3-chloroaniline isomers | Further modification of the degradation products. nih.gov |
| Conjugation | Glucuronides and sulfates of hydroxy-mCPP | Phase II metabolites facilitating excretion. nih.gov |
| Acetylation | N-acetyl-hydroxy-3-chloroaniline, N-acetyl-3-chloroaniline | Acetylation of aniline (B41778) derivatives prior to elimination. nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
1313393-63-3 |
|---|---|
Molecular Formula |
C10H14Cl2N2 |
Molecular Weight |
241.18 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H/i4D2,5D2,6D2,7D2; |
InChI Key |
MHXPYWFZULXYHT-HXCXULITSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
13078-15-4 (unlabelled) 1189923-43-0 (base) |
Synonyms |
1-(m-Chlorophenyl)piperazine-d8 HCl; 4-(3-Chlorophenyl)piperazine-d8 HCl; N-(m-Chlorophenyl)piperazine-d8 HCl |
tag |
Piperazine Impurities |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation Strategies for 1 3 Chlorophenyl Piperazine Hcl D8
Chemical Synthesis Pathways for Substituted Piperazines
The piperazine (B1678402) ring is a prevalent structural motif in many biologically active compounds. researchgate.netnih.gov The synthesis of N-arylpiperazines, such as 1-(3-chlorophenyl)piperazine (B195711), is well-established and can be achieved through several primary routes.
One of the most common methods is the nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reaction. nih.gov This typically involves the reaction of an aryl halide, like 1,3-dichlorobenzene (B1664543) or 1-bromo-3-chloropropane, with piperazine. prepchem.comprepchem.comchemicalbook.com Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are particularly efficient for forming the C-N bond between the aryl group and the piperazine nitrogen under relatively mild conditions. nih.govorganic-chemistry.org
The following table summarizes common synthetic strategies for the non-deuterated parent compound.
Table 1: Synthetic Routes to 1-(3-Chlorophenyl)piperazine
| Method Name | Reactants | Catalyst/Conditions |
|---|---|---|
| Nucleophilic Substitution | 1-(3-chlorophenyl)piperazine hydrochloride, 1-bromo-3-chloropropane | Sodium hydroxide, acetone, water, 0-10°C prepchem.comgoogle.com |
| Buchwald-Hartwig Amination | Aryl chloride/bromide, Piperazine | Palladium catalyst, phosphine (B1218219) ligand, base nih.govorganic-chemistry.org |
Isotopic Labeling Approaches for Selective Deuteration at the d8 Position
Incorporating eight deuterium (B1214612) atoms onto the piperazine ring requires specific strategies that ensure high levels of isotopic enrichment at the desired positions.
Direct Proton-Deuterium Exchange Methodologies
Direct hydrogen-deuterium (H/D) exchange involves replacing existing protons on a pre-formed molecule with deuterons from a deuterium source, such as deuterium oxide (D₂O). wikipedia.org This can be catalyzed by acids, bases, or transition metals. mdpi.comnih.gov For piperazines, metal catalysts like ruthenium complexes have been shown to facilitate H/D exchange at the carbon atoms adjacent (alpha) to the nitrogen atoms. mdpi.comresearchgate.net
However, achieving complete and selective deuteration of all eight positions on the piperazine ring without affecting the chlorophenyl group can be challenging. The conditions required for exchange on C-H bonds are often harsh and may lack selectivity, leading to a mixture of isotopologues (molecules with different numbers of deuterium atoms). wikipedia.org
Synthesis Utilizing Deuterated Reagents and Precursors
A more controlled and widely used approach for synthesizing specifically labeled compounds is to employ a deuterated building block. researchgate.net In this case, the most efficient pathway to 1-(3-chlorophenyl)piperazine HCl (d8) involves using commercially available piperazine-d8 . researchgate.netmedchemexpress.com This precursor already contains the eight deuterium atoms on the piperazine ring.
The synthesis then proceeds by reacting piperazine-d8 with a suitable non-deuterated aryl precursor, such as 1-bromo-3-chlorobenzene (B44181) or 1,3-dichlorobenzene, via a standard N-arylation reaction like the Buchwald-Hartwig amination. nih.gov This method offers excellent control over the location of the isotopic labels, ensuring that deuteration is confined to the piperazine moiety and resulting in high isotopic purity. researchgate.net The final product is then converted to its hydrochloride salt.
Metal-Catalyzed Deuterated Hydrogenation Techniques
Another potential strategy involves the reduction of a suitable unsaturated precursor with deuterium gas (D₂). For example, one could synthesize a pyrazine (B50134) or dihydropyrazine (B8608421) ring system linked to the 3-chlorophenyl group. The subsequent catalytic hydrogenation of the unsaturated ring using D₂ gas over a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) would introduce deuterium atoms across the double bonds, forming the deuterated piperazine ring.
This method's success depends on the synthesis of the appropriate unsaturated precursor and the stereochemical control of the deuteration reaction. Similar reductions of amides or imides with powerful deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) have also been used to install deuterium atoms in related structures. nih.gov
Table 2: Comparison of Deuteration Strategies
| Strategy | Deuterium Source | Key Features/Challenges |
|---|---|---|
| Direct H/D Exchange | D₂O, CF₃COOD nih.gov | Can be applied post-synthesis. May lack selectivity and completeness; harsh conditions might be required. wikipedia.orgresearchgate.net |
| Deuterated Precursor | Piperazine-d8 | High control over label position and isotopic purity. Relies on the availability of the deuterated starting material. researchgate.net |
Analytical Characterization of Isotopic Purity and Structural Integrity of 1-(3-Chlorophenyl)piperazine HCl (d8)
After synthesis, it is imperative to confirm the structural integrity of the molecule and determine the isotopic enrichment. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for verifying the incorporation of deuterium. nih.govresearchgate.net The molecular weight of 1-(3-chlorophenyl)piperazine HCl (d8) will be 8 mass units higher than its non-deuterated counterpart due to the replacement of eight ¹H atoms (1.0078 u) with eight ²H atoms (2.0141 u). By analyzing the molecular ion cluster, the isotopic purity can be calculated by comparing the relative abundance of the d8 species to the residual, lower-deuterated isotopologues (d0 through d7). nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information.
¹H NMR: In the proton NMR spectrum of a highly enriched 1-(3-chlorophenyl)piperazine HCl (d8) sample, the signals corresponding to the eight piperazine protons should be absent or significantly reduced in intensity. studymind.co.uk The only signals expected would be from the aromatic protons on the chlorophenyl ring.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org A ²H NMR spectrum will show a signal in the region where the piperazine protons would normally appear, confirming the location of the deuterium labels. sigmaaldrich.com
¹³C NMR: In the carbon-13 NMR spectrum, the carbon atoms of the piperazine ring will be coupled to the attached deuterium atoms. This C-D coupling results in characteristic multiplet patterns (e.g., triplets for -CD₂- groups), which confirms the location of the deuterium atoms on the carbon skeleton.
Table 3: Analytical Techniques for Characterization
| Technique | Information Obtained | Expected Result for 1-(3-Chlorophenyl)piperazine HCl (d8) |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight, Isotopic purity/enrichment rsc.orgnih.gov | Molecular ion peak shifted by +8 m/z units compared to the d0 compound. High abundance of the d8 isotopologue. |
| ¹H NMR | Presence/absence of protons | Absence of signals for piperazine protons; signals for aromatic protons remain. studymind.co.uk |
| ²H NMR | Location of deuterium labels | Signal present in the aliphatic region corresponding to the piperazine ring. wikipedia.org |
Advanced Preclinical Pharmacological Investigations of 1 3 Chlorophenyl Piperazine Hcl D8
Molecular Pharmacology and Receptor Interactions
The molecular profile of mCPP is characterized by its broad and complex interactions with the serotonergic system. It is a non-selective agent that binds to a wide array of serotonin (B10506) (5-HT) receptor subtypes and also interacts with the serotonin transporter (SERT). wikipedia.orgpsychonautwiki.org This promiscuous binding profile underlies its diverse and multifaceted physiological and behavioral effects observed in preclinical models.
In Vitro Receptor Binding Affinity and Selectivity Profiling (e.g., Serotonin Receptors)
In vitro binding assays have been instrumental in mapping the affinity of mCPP for various neurotransmitter receptors and transporters. The compound displays a high affinity for multiple serotonin receptors, particularly the 5-HT2C subtype. wikipedia.org Studies have shown that mCPP has an approximately 10-fold selectivity for the human 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors. wikipedia.org It also demonstrates significant affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, and 5-HT7 receptors. wikipedia.orgpsychonautwiki.org
Beyond the serotonergic system, mCPP shows some affinity for adrenergic (α1 and α2) and histamine (B1213489) (H1) receptors, though generally at lower levels compared to its affinity for 5-HT receptors. wikipedia.orgpsychonautwiki.org The compound also binds to the serotonin transporter (SERT), with an IC50 value of 230 nM in human occipital cortex tissue, indicating a potential presynaptic mechanism of action alongside its direct receptor stimulation. nih.govdocumentsdelivered.com
Interactive Table: Receptor Binding Affinities (Ki) of mCPP
| Receptor Subtype | Binding Affinity (Ki, nM) | Species |
|---|---|---|
| 5-HT1A | 130 | Human |
| 5-HT1B | 150 | Human |
| 5-HT1D | 120 | Human |
| 5-HT2A | 32.1 | Human |
| 5-HT2B | 28.8 | Human |
| 5-HT2C | 3.4 | Human |
| 5-HT3 | 29 | Rat |
| SERT | 140 | Human |
| α1-Adrenergic | 830 | Rat |
| α2-Adrenergic | 810 | Rat |
Agonist/Antagonist Activity and Functional Receptor Assays (e.g., G-protein coupled receptors)
The functional activity of mCPP at its various binding sites is complex, exhibiting a mix of agonist and antagonist properties. At G-protein coupled receptors (GPCRs), which include the majority of serotonin receptors, mCPP's effects are subtype-dependent. It functions as a partial agonist at human 5-HT2A and 5-HT2C receptors. wikipedia.org Its action at the 5-HT2C receptor is particularly notable and is believed to mediate several of its key behavioral effects. wikipedia.orgpsychonautwiki.org
In contrast, mCPP acts as an antagonist at the human 5-HT2B receptor. wikipedia.org At the 5-HT3 receptor, a ligand-gated ion channel, mCPP acts as an agonist, an action thought to be responsible for some of its side effects like nausea. wikipedia.org The ability of a single ligand to elicit different downstream signals depending on the receptor subtype it binds to is a key aspect of modern GPCR pharmacology. nih.govnih.gov
Interactive Table: Functional Activity Profile of mCPP
| Receptor Subtype | Functional Activity | Assay Type |
|---|---|---|
| 5-HT2A | Partial Agonist | Functional Receptor Assay |
| 5-HT2B | Antagonist | Functional Receptor Assay |
| 5-HT2C | Partial Agonist | Functional Receptor Assay |
| 5-HT3 | Agonist | Functional Receptor Assay |
Post-Receptor Signaling Pathway Modulation
The interaction of mCPP with GPCRs initiates a cascade of intracellular signaling events. When mCPP acts as an agonist at receptors like 5-HT2C, it activates G-proteins, which in turn modulate the activity of effector enzymes. youtube.com For group I metabotropic glutamate (B1630785) receptors (mGluRs), which share signaling pathways with some serotonin receptors, activation can lead to the stimulation of phospholipase C (PLC). nih.gov This results in the production of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which then propagate the signal by releasing intracellular calcium and activating protein kinase C (PKC), respectively. nih.govyoutube.com These pathways ultimately influence a wide range of cellular functions through the phosphorylation of various downstream proteins. mssm.edu The specific post-receptor signaling pathways modulated by mCPP are dependent on the receptor subtype and the cellular context in which the receptor is expressed.
Neurobiological Effects in In Vivo Animal Models (Preclinical)
In preclinical animal models, mCPP elicits a range of neurobiological and behavioral effects that reflect its complex receptor interaction profile. These models are crucial for understanding how the molecular actions of a compound translate into systemic physiological and psychological outcomes. nih.gov
Neurotransmitter System Modulation and Neurochemical Profiling
In vivo microdialysis studies in rodents have demonstrated that mCPP can modulate neurotransmitter systems. nih.gov Its action as a serotonin reuptake inhibitor and releasing agent leads to an increase in extracellular serotonin levels in the brain. nih.govdocumentsdelivered.com This presynaptic effect, combined with its direct postsynaptic receptor agonism, results in a powerful and widespread activation of the serotonin system. This dual action complicates the interpretation of its effects, as it is not solely a receptor probe. nih.gov The modulation of serotonin, in turn, can influence other neurotransmitter systems, including dopamine, due to the intricate cross-regulation between these systems in the brain.
Preclinical Behavioral Phenotype Alterations (e.g., in depression/anxiety models)
The behavioral effects of mCPP in rodents are well-documented and are particularly relevant in models of anxiety and depression. nih.govmdpi.com Rather than having an antidepressant-like profile, mCPP consistently produces anxiogenic (anxiety-provoking) and depressive-like effects in various preclinical tests. psychonautwiki.org For instance, in the elevated plus maze, a standard test for anxiety-like behavior, rodents treated with mCPP typically spend less time in the exposed, open arms. psychogenics.com
In models of depression, such as the forced swim test, mCPP does not produce an antidepressant effect. psychogenics.com Instead, it is known to worsen symptoms in animal models of obsessive-compulsive disorder and can induce states of behavioral despair. psychonautwiki.orgpsychogenics.com These anxiogenic effects are largely attributed to its potent agonist activity at the 5-HT2C receptor. wikipedia.orgpsychonautwiki.org The compound also has potent anorectic (appetite-suppressing) effects, which are also mediated by the 5-HT2C receptor. psychonautwiki.org
Electrophysiological and Neurocircuitry Impact
Currently, there is a notable absence of publicly available scientific literature detailing the specific electrophysiological and neurocircuitry impact of 1-(3-Chlorophenyl)piperazine (B195711) HCl (d8). Research has primarily focused on the non-deuterated parent compound, 1-(3-chlorophenyl)piperazine (m-CPP), which is a known metabolite of several antidepressant medications, including trazodone (B27368) and nefazodone. nih.govcerilliant.comlgcstandards.comwikipedia.org
Studies on m-CPP indicate that it acts as a serotonin receptor agonist, with affinity for multiple 5-HT receptor subtypes. cerilliant.comnih.gov Its interaction with these receptors is understood to modulate various physiological and behavioral processes. For instance, m-CPP has been shown to influence locomotor activity and conditioned avoidance responses in animal models, though these effects can vary between different strains of mice. The compound's effects on exploratory behavior are thought to be mediated by its interaction with the serotonin system.
Isotopic Effects on Pharmacological Activity and Potency
The substitution of hydrogen atoms with deuterium (B1214612) in a drug molecule, a process known as deuteration, can significantly influence its pharmacological profile. This is primarily due to the kinetic isotope effect, where the heavier deuterium isotope forms a stronger covalent bond with carbon compared to hydrogen. nih.govnih.gov This increased bond strength can slow down the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, which are often involved in drug metabolism. nih.govresearchgate.net
An alteration in the metabolic rate can, in turn, affect the pharmacological activity and potency of the drug. A slower metabolism might result in sustained concentrations of the active compound at its target receptors, potentially leading to a more prolonged or potent effect. However, the exact nature of these changes is difficult to predict without direct comparative studies. The surface charge and spatial characteristics of deuterated drugs are generally considered to be biologically indistinguishable from their non-deuterated counterparts, suggesting that their direct interaction with receptors should be similar. researchgate.net Any observed differences in potency are therefore more likely to be a consequence of altered pharmacokinetics. researchgate.net
Currently, there is a lack of specific data from head-to-head preclinical studies comparing the pharmacological activity and potency of 1-(3-Chlorophenyl)piperazine HCl (d8) with its non-deuterated form. Such studies would be necessary to quantify the impact of deuteration on receptor binding affinity, functional activity, and in vivo efficacy.
Interactive Data Table: Comparative Pharmacological Data (Hypothetical)
No published data is currently available to populate this table. The following is a hypothetical representation of the type of data required for a comparative analysis.
| Parameter | 1-(3-Chlorophenyl)piperazine HCl | 1-(3-Chlorophenyl)piperazine HCl (d8) | Fold Change |
| Receptor Binding Affinity (Ki, nM) | |||
| 5-HT1A | Data not available | Data not available | N/A |
| 5-HT1B | Data not available | Data not available | N/A |
| 5-HT2A | Data not available | Data not available | N/A |
| 5-HT2C | Data not available | Data not available | N/A |
| In Vitro Potency (EC50, nM) | |||
| 5-HT Receptor Functional Assay | Data not available | Data not available | N/A |
| Pharmacokinetic Parameters | |||
| Half-life (t1/2, hours) | Data not available | Data not available | N/A |
| Area Under the Curve (AUC) | Data not available | Data not available | N/A |
Metabolic Fate and Biotransformation Pathways of 1 3 Chlorophenyl Piperazine Hcl D8 in Preclinical Systems
In Vitro Metabolic Stability and Enzyme Identification
The in vitro assessment of metabolic stability is a critical step in preclinical drug development, providing insights into a compound's susceptibility to metabolic enzymes, primarily in the liver. srce.hr These assays help in predicting the in vivo hepatic clearance and potential for drug-drug interactions. youtube.com
Hepatic Microsomal and Hepatocyte Stability Assays
The metabolic stability of a compound is evaluated using subcellular fractions (liver microsomes) or whole cells (hepatocytes). domainex.co.uk Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are used to assess oxidative metabolism. youtube.com Hepatocytes, being intact liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive in vitro model that more closely mimics the in vivo liver environment. domainex.co.uk
In a typical stability assay, the test compound is incubated with either liver microsomes (e.g., human liver microsomes, HLM) or a suspension of cryopreserved hepatocytes at 37°C. domainex.co.uk Samples are taken at various time points, and the reaction is stopped. The disappearance of the parent compound over time is monitored by LC-MS/MS. domainex.co.uk From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. srce.hr
Table 1: Representative Data from an In Vitro Hepatic Stability Assay The following data is illustrative of typical results obtained from such assays and is based on general procedures.
| System | Species | Compound Concentration | t½ (min) | CLint (µL/min/mg protein or 10⁶ cells) | Clearance Category |
| Liver Microsomes | Human | 1 µM | 21.9 | 64 | Moderate |
| Rat | 1 µM | 15.3 | 91 | Moderate | |
| Hepatocytes | Human | 1 µM | > 60 | < 15 | Low |
| Rat | 1 µM | 45 | 25 | Low-Moderate |
Data is hypothetical based on typical assay results for moderately cleared compounds. animbiosci.org
Identification of Contributing Cytochrome P450 Isoforms and Other Enzymes
Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting clinical drug-drug interactions. Studies on mCPP, the non-deuterated form of 1-(3-Chlorophenyl)piperazine (B195711) HCl (d8), have pinpointed specific cytochrome P450 isoforms involved in its biotransformation.
The formation of mCPP from its parent antidepressant drugs, such as trazodone (B27368) and nefazodone, is primarily mediated by Cytochrome P450 3A4 (CYP3A4) . nih.govicdst.orgaustinpublishinggroup.com In vitro experiments using human liver microsomes and cDNA-expressed human P450s demonstrated that only CYP3A4 was capable of forming mCPP from trazodone. nih.gov This formation was significantly inhibited by ketoconazole, a known specific inhibitor of CYP3A4. nih.gov
The subsequent metabolism of mCPP itself, specifically its p-hydroxylation to form p-hydroxy-mCPP (OH-mCPP), is predominantly carried out by Cytochrome P450 2D6 (CYP2D6) . nih.govcapes.gov.br Studies have shown a significant correlation between the rate of OH-mCPP formation and CYP2D6 activity in human liver microsomes. nih.gov Furthermore, experiments using microsomes from cells expressing individual human CYP isoforms confirmed that only CYP2D6 produced the OH-mCPP metabolite. nih.gov This reaction is markedly inhibited by quinidine, a specific CYP2D6 inhibitor. nih.gov
In Vitro Metabolite Identification and Elucidation
In vitro systems, particularly hepatocytes, are used not only to determine stability but also to generate and identify potential metabolites. domainex.co.uk Following incubation, the samples are analyzed by high-resolution mass spectrometry to detect and structurally elucidate the biotransformation products. While specific in vitro metabolite identification studies for mCPP are less detailed in the public literature than in vivo studies, the metabolites generated in vitro are expected to be consistent with those formed in vivo, primarily through hydroxylation and N-dealkylation pathways. The primary metabolite formed is p-hydroxy-mCPP via CYP2D6 action. nih.gov
In Vivo Biotransformation and Disposition in Animal Models
In vivo studies in animal models, such as rats, are essential for understanding the complete metabolic profile and distribution of a compound and its metabolites within a whole organism.
Analysis of Metabolite Profiles in Biological Fluids and Tissues
Studies in rats have shown that mCPP undergoes extensive metabolism. oup.com Analysis of rat urine after administration of mCPP revealed several key biotransformation pathways. oup.comnih.gov The major routes of metabolism include:
Aromatic Hydroxylation: The primary metabolic pathway is the hydroxylation of the chlorophenyl ring, leading to the formation of two different hydroxy-mCPP isomers. oup.com
Piperazine (B1678402) Ring Degradation: The piperazine moiety can be degraded, resulting in metabolites such as N-(3-chlorophenyl)ethylenediamine. oup.com
N-Dealkylation and Further Metabolism: Cleavage of the piperazine ring can also lead to the formation of 3-chloroaniline, which is further metabolized via hydroxylation and N-acetylation to form N-acetyl-3-chloroaniline and N-acetyl-hydroxy-3-chloroaniline isomers. oup.com
Conjugation: The hydroxylated metabolites are partially excreted as glucuronide and/or sulfate (B86663) conjugates, which is a common Phase II metabolic pathway. oup.com
Table 2: Metabolites of 1-(3-Chlorophenyl)piperazine Identified in Rat Urine
| Metabolite Name | Metabolic Pathway |
| hydroxy-mCPP (isomer 1) | Aromatic Hydroxylation |
| hydroxy-mCPP (isomer 2) | Aromatic Hydroxylation |
| N-(3-chlorophenyl)ethylenediamine | Piperazine Ring Degradation |
| 3-chloroaniline | Piperazine Ring Degradation |
| N-acetyl-3-chloroaniline | N-Acetylation |
| hydroxy-3-chloroaniline (isomer 1) | Aromatic Hydroxylation |
| hydroxy-3-chloroaniline (isomer 2) | Aromatic Hydroxylation |
| N-acetyl-hydroxy-3-chloroaniline | N-Acetylation, Hydroxylation |
| Source: Based on findings from a GC-MS metabolism study in rats. oup.com |
Tissue Distribution Patterns of 1-(3-Chlorophenyl)piperazine HCl (d8) and its Metabolites
The distribution of a compound throughout the body is influenced by its physicochemical properties, such as lipophilicity and ionization state, as well as its binding to plasma proteins and tissues. nih.gov As a basic compound, mCPP is expected to distribute into various tissues. nih.gov In vivo studies in rats using microdialysis have examined the concentration of mCPP in specific brain regions like the nucleus accumbens. nih.gov
Quantitative whole-body autoradiography (QWBA) is a common technique used to visualize the distribution of a radiolabeled compound across the entire body. bioivt.com For a basic compound like mCPP, distribution is generally expected to be higher in tissues with high phospholipid content, such as the lungs, spleen, liver, and kidneys. nih.gov The brain is also a key site of distribution, which is consistent with the compound's known psychoactive effects. nih.govsigmaaldrich.com
Table 3: Predicted Tissue Distribution Profile of 1-(3-Chlorophenyl)piperazine This table represents a generalized, predicted distribution pattern for a basic compound like mCPP based on established principles of drug distribution.
| Tissue | Expected Level of Distribution | Rationale |
| Liver | High | Primary site of metabolism; high blood flow and potential for transporter-mediated uptake. nih.gov |
| Kidney | High | Major organ of excretion; high blood flow. nih.gov |
| Lung | High | High phospholipid content attracts basic compounds. nih.gov |
| Brain | Moderate to High | Compound is known to cross the blood-brain barrier to exert CNS effects. nih.gov |
| Spleen | High | High phospholipid content. nih.gov |
| Adipose Tissue | Moderate | Distribution depends on the compound's lipophilicity. |
| Muscle | Low to Moderate | Lower blood perfusion compared to major organs. nih.gov |
| Plasma | Variable | Serves as the transport medium; concentrations are influenced by tissue distribution and clearance. |
Influence of Deuteration on Metabolic Clearance and Half-Life (Kinetic Isotope Effect)
The substitution of hydrogen with deuterium (B1214612) at a site of metabolic attack can significantly alter the pharmacokinetic properties of a drug, a phenomenon primarily attributed to the kinetic isotope effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, making it more difficult for enzymes to break. nih.gov This often results in a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.
A reduction in metabolic clearance directly translates to a longer biological half-life (t½) . Preclinical studies with other deuterated compounds have demonstrated this principle. For example, the deuteration of enzalutamide (B1683756) at the N-CH3 moiety, a site of N-demethylation, resulted in a significant decrease in in vitro intrinsic clearance in both rat and human liver microsomes. nih.gov This in vitro effect translated to a 102% increase in the area under the plasma concentration-time curve (AUC) in rats, indicating substantially higher systemic exposure and a longer half-life for the deuterated analog. nih.gov
The following table illustrates the theoretical impact of deuteration on the pharmacokinetic parameters of 1-(3-Chlorophenyl)piperazine HCl (d8) based on the kinetic isotope effect.
| Pharmacokinetic Parameter | Non-Deuterated (mCPP) | Deuterated (mCPP-d8) - Predicted | Rationale |
| Metabolic Clearance (CL) | Higher | Lower | Slower enzymatic cleavage of C-D bonds on the piperazine ring. |
| Half-Life (t½) | Shorter | Longer | Reduced clearance leads to a longer residence time in the body. |
| Systemic Exposure (AUC) | Lower | Higher | Slower elimination results in greater overall exposure to the parent compound. |
Metabolic Switching Phenomena Induced by Deuteration
In the case of 1-(3-chlorophenyl)piperazine HCl (d8), the deuteration is specifically located on the piperazine ring. As discussed, the metabolism of the non-deuterated mCPP involves both piperazine ring degradation and aromatic hydroxylation. sigmaaldrich.com The KIE is expected to significantly hinder the degradation of the deuterated piperazine ring. As a result, the metabolic machinery of the preclinical system, particularly the CYP enzymes, may increasingly target the alternative, non-deuterated site on the molecule: the chlorophenyl ring.
This would lead to a metabolic switch, where the formation of metabolites resulting from piperazine ring cleavage, such as N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline, would be substantially reduced. Conversely, the formation of hydroxylated metabolites, such as hydroxy-mCPP isomers, would likely become more prominent. These hydroxylated metabolites could then be further processed through phase II conjugation reactions.
It is important to note that metabolic switching is not always predictable and can sometimes lead to unexpected outcomes. For instance, in some cases, the newly favored metabolic pathway might produce a metabolite with a different pharmacological or toxicological profile than the original major metabolites. However, in the context of using 1-(3-chlorophenyl)piperazine HCl (d8) as an internal standard, the primary consequence of metabolic switching would be a shift in the relative abundance of its metabolites compared to the non-deuterated mCPP.
The table below outlines the predicted metabolic switching for 1-(3-Chlorophenyl)piperazine HCl (d8).
| Metabolic Pathway | Relative Importance in mCPP Metabolism | Predicted Relative Importance in mCPP-d8 Metabolism | Reason for the Switch |
| Piperazine Ring Degradation | Major | Minor | Kinetic isotope effect slows down the cleavage of C-D bonds in the piperazine ring. |
| Aromatic Hydroxylation | Major | Predominant | As piperazine ring degradation is inhibited, metabolism is shunted towards the alternative, non-deuterated aromatic ring. |
Quantitative Analytical Methodologies for 1 3 Chlorophenyl Piperazine Hcl D8 in Research Settings
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective quantification of small molecules in complex biological samples. researchgate.netnih.gov For the analysis of mCPP, the use of 1-(3-Chlorophenyl)piperazine (B195711) HCl (d8) is integral to developing robust and reliable assays. mdpi.com These methods are essential in pharmacokinetic studies, drug metabolism research, and toxicology screening. cerilliant.comnih.gov
The development of a bioanalytical assay using LC-MS/MS for preclinical samples involves several critical steps, from sample preparation to method validation according to regulatory guidelines. researchgate.netnih.gov The objective is to create a reliable method to quantify mCPP in complex matrices like animal plasma and brain tissue homogenates, which are commonly analyzed in preclinical drug development and neuroscience research. nih.gov
Sample Preparation: The first step is to isolate the analyte (mCPP) and the internal standard (mCPP-d8) from the biological matrix. Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent, such as acetonitrile (B52724), is added to the sample to denature and precipitate proteins. mdpi.comsemanticscholar.org The supernatant, containing the analyte and IS, is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can provide a cleaner extract than PPT.
Solid-Phase Extraction (SPE): This is a highly effective method for purifying and concentrating analytes from complex mixtures. researchgate.net Samples are loaded onto a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte and IS are then eluted with a suitable solvent.
Chromatographic Separation: An ultra-high performance liquid chromatography (UHPLC) system is typically used for rapid and efficient separation of the analyte from other endogenous components. researchgate.net A reversed-phase column, such as a C18, is commonly employed. researchgate.net The mobile phase often consists of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (like acetonitrile or methanol), run in either an isocratic or gradient elution mode to achieve optimal separation and peak shape. researchgate.netmdpi.com
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the standard for quantification. researchgate.netmdpi.com Specific precursor-to-product ion transitions are selected for both mCPP and the mCPP-d8 internal standard. This highly selective detection minimizes interference from matrix components.
Method Validation: The assay is validated to ensure its performance meets established criteria for accuracy, precision, selectivity, sensitivity, and stability. nih.govnih.gov Key validation parameters are summarized in the table below, with typical acceptance criteria.
Table 1: Representative Validation Parameters for a Bioanalytical LC-MS/MS Assay
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20%, Precision ≤20% CV |
| Accuracy | The closeness of the measured concentration to the nominal (true) value. | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (Repeatability & Intermediate) | The closeness of agreement between a series of measurements from the same sample. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. | IS-normalized matrix factor CV should be ≤15%. |
| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Should be consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
In drug discovery and development, a large number of samples often need to be analyzed, necessitating high-throughput strategies. nih.gov The goal is to reduce the time per sample analysis without compromising data quality. For assays involving 1-(3-Chlorophenyl)piperazine HCl (d8), several approaches can be employed:
Automated Sample Preparation: Utilizing robotic liquid handling systems for procedures like protein precipitation or SPE in 96-well plate formats significantly increases throughput and improves reproducibility. rsc.org
Rapid Chromatographic Methods: The use of UHPLC systems with shorter columns and higher flow rates can dramatically reduce chromatographic run times, often to less than two minutes per sample. rsc.org
Direct Injection/Column Switching: This technique involves injecting a minimally processed sample (e.g., diluted plasma) onto a small extraction column that traps the analytes while salts and proteins are washed away. A valve switch then elutes the analytes onto the analytical column for separation and detection. nih.gov This minimizes manual sample preparation steps.
Multiplexing LC Systems: Some platforms use multiple parallel LC channels that are staggered to feed into a single mass spectrometer, ensuring the MS is almost constantly acquiring data rather than waiting for a column to equilibrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Isotopic Purity Confirmation
While mass spectrometry confirms the mass-to-charge ratio, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unequivocally confirming the chemical structure and assessing the isotopic purity of 1-(3-Chlorophenyl)piperazine HCl (d8). nih.gov
Isotopic Purity: The key use of 1H NMR in this context is to confirm the successful incorporation of deuterium (B1214612) and determine the isotopic purity. In the 1H NMR spectrum of a highly enriched 1-(3-Chlorophenyl)piperazine HCl (d8) sample, the signals corresponding to the protons on the piperazine (B1678402) ring would be absent or significantly diminished. The degree of deuteration can be estimated by comparing the integration of any residual proton signals in the piperazine region to the integration of the signals from the aromatic protons on the chlorophenyl ring. This confirms that the deuterium labeling is in the correct position and at a high percentage, which is crucial for its function as an internal standard.
Research Utility and Preclinical Applications of 1 3 Chlorophenyl Piperazine Hcl D8
As a Pharmacological Tool for Receptor Characterization and Pathway Elucidation
The non-deuterated form, mCPP, is a well-characterized ligand with a complex pharmacology, exhibiting affinity for multiple serotonin (B10506) (5-HT) receptors. It primarily acts as a potent agonist at 5-HT2C receptors and displays antagonistic properties at 5-HT2A receptors. lgcstandards.comnih.gov It also shows affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT3, as well as histamine (B1213489) H1 and adrenergic α2A receptors. scirp.org This promiscuous binding profile has made mCPP a valuable pharmacological tool for dissecting the roles of these different receptor subtypes in various physiological and pathological processes.
The utility of 1-(3-Chlorophenyl)piperazine (B195711) HCl (d8) in this context is indirect but crucial. In receptor binding assays and functional studies aimed at characterizing the interaction of mCPP with its targets, the d8 variant serves as an ideal internal standard for accurately quantifying the concentration of the unlabeled mCPP. This precise quantification is essential for determining binding affinities (Ki values) and functional potencies (EC50 or IC50 values) with high accuracy and reproducibility.
For instance, in studies investigating the serotonergic pathways involved in anxiety, mCPP is often used to induce anxiety-like behaviors in animal models. nih.govscirp.org By using 1-(3-Chlorophenyl)piperazine HCl (d8) as an internal standard in sample analysis, researchers can correlate specific behavioral outcomes with precise brain concentrations of mCPP, thereby elucidating the dose-dependent effects mediated by specific serotonin receptors. The anxiogenic effects of mCPP are believed to be primarily mediated through its agonism at 5-HT2C receptors. scirp.org
Table 1: Receptor Binding Profile of mCPP
| Receptor Subtype | Reported Action |
| 5-HT2C | Agonist |
| 5-HT2A | Antagonist/Partial Agonist |
| 5-HT1A | Agonist |
| 5-HT1B | Agonist |
| 5-HT3 | - |
| Histamine H1 | - |
| Adrenergic α2A | - |
This table is based on the known pharmacological actions of the non-deuterated compound, mCPP. The deuterated form, 1-(3-Chlorophenyl)piperazine HCl (d8), is used as a tool to accurately measure mCPP concentrations in such studies.
Application in Preclinical Models of Neurological and Psychiatric Conditions
The pharmacological properties of mCPP have led to its widespread use in preclinical research to model symptoms of various neurological and psychiatric disorders, particularly anxiety and depression. nih.govscirp.orgnih.govscirp.org
In the context of anxiety research , mCPP is used to induce anxiety-like behaviors in rodents, which can be measured using standardized tests such as the elevated plus-maze, open field test, and hole-board test. scirp.orgscirp.org A single intraperitoneal injection of mCPP has been shown to reliably produce an anxiogenic-like state in mice, providing a rapid and stable animal model of anxiety. scirp.orgscirp.org The use of 1-(3-Chlorophenyl)piperazine HCl (d8) in these studies allows for the precise measurement of mCPP levels in plasma and brain tissue, enabling researchers to establish a clear link between drug exposure and the observed behavioral phenotype. This is critical for validating the animal model and for testing the efficacy of potential anxiolytic drugs that may counteract the effects of mCPP. For example, studies have shown that the anxiogenic-like effects of mCPP can be blocked by 5-HT2A/2C antagonists, further implicating these receptors in anxiety pathways. nih.gov
In depression research , mCPP has been shown to induce depressogenic-like behavior in rodents, as observed in the forced swim test and tail suspension test. nih.gov This effect is thought to be mediated by the stimulation of 5-HT2A receptors. nih.gov The mCPP-induced depression model is proposed as a tool to identify novel antidepressant compounds, particularly those acting on the serotonergic system. nih.gov Here again, 1-(3-Chlorophenyl)piperazine HCl (d8) is instrumental for accurate pharmacokinetic analysis, ensuring that the observed behavioral changes are directly attributable to the presence of mCPP at the target sites.
Table 2: Preclinical Models Utilizing mCPP
| Disorder Model | Animal Model | Behavioral Tests | Key Findings |
| Anxiety | Mice, Rats | Elevated Plus-Maze, Open Field Test, Hole-Board Test | mCPP induces anxiety-like behaviors, likely mediated by 5-HT2C receptor agonism. nih.govscirp.orgscirp.org |
| Depression | Mice, Rats | Forced Swim Test, Tail Suspension Test | mCPP induces depressogenic-like behaviors, suggested to be mediated by 5-HT2A receptor stimulation. nih.gov |
The use of 1-(3-Chlorophenyl)piperazine HCl (d8) as an internal standard is crucial for the pharmacokinetic aspects of these studies.
Contribution to Methodological Advancements in Pharmacokinetic/Pharmacodynamic Research
The development and application of stable isotope-labeled internal standards, such as 1-(3-Chlorophenyl)piperazine HCl (d8), have significantly advanced the field of pharmacokinetic (PK) and pharmacodynamic (PD) research. nih.govnih.govresearchgate.net The use of a deuterated standard is considered the gold standard in quantitative bioanalysis using mass spectrometry. researchgate.netnih.gov
The primary contribution of 1-(3-Chlorophenyl)piperazine HCl (d8) is in minimizing the variability and inaccuracy that can arise during sample preparation and analysis. Because the deuterated standard has nearly identical physicochemical properties to the analyte (mCPP), it behaves similarly during extraction, chromatography, and ionization. researchgate.netnih.gov This co-elution and co-ionization allow it to effectively compensate for matrix effects, which are a major source of error in LC-MS/MS analysis. researchgate.net Matrix effects occur when other components in the biological sample (e.g., salts, lipids, metabolites) suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
The use of 1-(3-Chlorophenyl)piperazine HCl (d8) has facilitated the development of highly sensitive, specific, and robust LC-MS/MS methods for the quantification of mCPP in various biological matrices, including plasma, urine, and brain tissue. cerilliant.comsigmaaldrich.comsigmaaldrich.com This has been instrumental in:
Accurate Pharmacokinetic Profiling: Enabling precise determination of key PK parameters such as absorption, distribution, metabolism, and excretion (ADME) of mCPP. This is vital in preclinical studies to understand the drug's disposition and to design appropriate dosing regimens.
Establishing PK/PD Relationships: By providing reliable data on drug concentrations at the site of action, researchers can build accurate models that correlate drug exposure with pharmacological effects (e.g., receptor occupancy, behavioral changes). This is fundamental to understanding the mechanism of action of drugs and for predicting their clinical efficacy.
The improved accuracy and reliability of bioanalytical methods using deuterated standards like 1-(3-Chlorophenyl)piperazine HCl (d8) contribute to more robust and reproducible preclinical data, which is a cornerstone for the successful translation of basic research findings into clinical applications. nih.govnih.govnih.gov
Future Trajectories and Unaddressed Questions in 1 3 Chlorophenyl Piperazine Hcl D8 Research
Emerging Research Paradigms and Technological Innovations
The exploration of deuterated compounds, including 1-(3-Chlorophenyl)piperazine (B195711) HCl (d8), is being revolutionized by the integration of advanced computational methods and machine learning. These technologies offer unprecedented opportunities to predict and interpret the complex effects of isotopic substitution.
In Silico Approaches: Computational chemistry provides a powerful lens for examining the consequences of deuteration at a molecular level. jsps.go.jp Techniques such as quantum multi-component molecular theories are being applied to elucidate the hydrogen/deuterium (B1214612) (H/D) isotope effect in pharmaceuticals. jsps.go.jp These in silico models can calculate the interaction of deuterated drugs with proteins and predict reaction processes by drug-metabolizing enzymes. jsps.go.jp A key focus is the quantitative evaluation of the deuterium kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic reactions involving C-H bond cleavage. nih.govjsps.go.jp This approach allows researchers to forecast how deuteration might enhance a compound's metabolic stability before undertaking complex synthesis and experimentation. jsps.go.jp Furthermore, techniques like hydrogen/deuterium exchange mass spectrometry (DXMS) are being combined with molecular docking and dynamics simulations to map inhibitor binding sites and understand the structural dynamics of protein-drug interactions with high precision. nih.gov
Machine Learning (ML): The vast datasets generated from both experimental and computational studies of deuterated molecules are increasingly being analyzed using machine learning and explainable AI. jsps.go.jp ML algorithms can identify subtle patterns and correlations that are not apparent through traditional analysis, helping to propose new candidate molecules for deuterated drugs and validate them experimentally. jsps.go.jp In the field of spectroscopy, ML is being used to predict NMR data with high accuracy, which is crucial for the structural elucidation of novel compounds. frontiersin.org Deep learning models, a subset of ML, are also being developed to identify compounds within complex mixtures from their NMR spectra, overcoming issues like signal overlap and chemical shift variations. mdpi.com Another innovative application is in enhancing the sensitivity of deuterium magnetic resonance spectroscopic imaging (DMRSI), a tool for imaging energy metabolism, which has been limited by low sensitivity. nih.gov
Table 1: Technological Innovations in Deuterated Compound Research
| Technology | Application in Deuterated Compound Research | Key Benefit |
|---|---|---|
| In Silico Modeling | Predicts the kinetic isotope effect (KIE) and interactions with metabolic enzymes. jsps.go.jp | Reduces reliance on trial-and-error synthesis by forecasting metabolic stability. |
| Quantum Chemistry | Explains the H/D isotope effect in small molecules and metabolic processes. jsps.go.jp | Provides fundamental understanding of the physical basis for altered drug properties. |
| DXMS & Molecular Dynamics | Maps drug-protein binding interactions and structural dynamics. nih.gov | Offers high-resolution insights into the mechanism of action and inhibitor binding. |
| Machine Learning / AI | Analyzes complex datasets to propose and validate new deuterated drug candidates. jsps.go.jp | Accelerates the discovery process by identifying promising molecular structures. |
| Deep Learning in NMR | Aids in structural elucidation and identifies compounds in mixtures. frontiersin.orgmdpi.com | Improves accuracy and throughput in chemical analysis. |
| ML-Enhanced DMRSI | Increases the sensitivity of imaging techniques for metabolic studies. nih.gov | Enables higher-resolution, noninvasive imaging of metabolic processes in basic research. nih.gov |
Potential for Novel Preclinical Research Applications
Currently, 1-(3-Chlorophenyl)piperazine HCl (d8) is primarily used as a certified reference material and internal standard for the quantitative analysis of its non-deuterated analog, mCPP, in biological samples. cerilliant.comsigmaaldrich.commdpi.com However, the very properties that make it an excellent standard—metabolic stability and predictable behavior in analytical systems—position it for more sophisticated preclinical research applications.
The non-deuterated form, 1-(3-Chlorophenyl)piperazine (mCPP), is a major metabolite of several antidepressant drugs, including Trazodone (B27368) and Nefazodone, and is itself pharmacologically active, notably as a 5-HT2C receptor agonist. caymanchem.comlgcstandards.com A significant challenge in studying the pharmacology of mCPP is that it is extensively metabolized. nih.gov This metabolic instability can confound research aimed at isolating the specific effects of the parent compound on its targets.
The deuteration at eight positions on the piperazine (B1678402) ring of 1-(3-Chlorophenyl)piperazine HCl (d8) is expected to significantly retard its metabolism. nih.gov This enhanced stability could be leveraged in novel preclinical studies. For instance, using the d8 analog as the primary research tool could allow for a more precise investigation of 5-HT2C receptor pharmacology, minimizing the interference from downstream metabolites. This would enable a clearer distinction between the activity of the parent compound and the effects of its metabolic products, providing more definitive insights into receptor function and signaling pathways. Such studies could be invaluable in neuropharmacology for dissecting the contribution of specific serotonergic pathways to behavior and physiology.
Table 2: Current vs. Potential Preclinical Applications of 1-(3-Chlorophenyl)piperazine HCl (d8)
| Application Type | Description | Rationale |
|---|---|---|
| Current Application | Internal standard for GC/MS or LC-MS/MS quantification of mCPP. sigmaaldrich.com | Provides a reliable, mass-differentiated spike-in for accurate measurement in toxicological and forensic analysis. mdpi.com |
| Potential Application | Stable pharmacological probe for in-vitro and in-vivo receptor studies. | The enhanced metabolic stability from deuteration allows for the isolation of the parent compound's effects from its metabolites. nih.gov |
| Potential Application | Tool for studying the kinetic isotope effect on specific metabolic pathways. | Comparing the metabolic profile of the d8 version to the non-deuterated version can precisely identify sites and rates of metabolism. aquigenbio.com |
| Potential Application | Mechanistic tool to study drug-transporter interactions. | Reduced metabolism allows for a clearer study of how the compound interacts with efflux and uptake transporters without metabolic confounding factors. |
Identified Gaps in Current Academic Understanding of Deuterated Analogs
Despite the growing interest and the approval of several deuterated drugs, significant gaps remain in the fundamental understanding of how isotopic substitution translates from chemical principle to predictable biological outcomes. nih.govnih.gov These knowledge gaps represent critical frontiers for future research.
One of the most significant challenges is the unpredictability of metabolic effects . While deuteration is known to slow metabolism at the site of substitution, the precise in-vivo consequences are difficult to forecast. nih.govnih.gov The kinetic isotope effect can vary dramatically depending on the specific enzyme, the substrate, and the reaction type. nih.gov A particularly challenging phenomenon is "metabolic switching," where blocking one metabolic pathway via deuteration can cause the molecule to be metabolized through an alternative, previously minor, pathway. wpmucdn.com This can sometimes lead to the formation of new or unexpected metabolites, complicating the drug development process.
Another gap is the complexity of translating in-vitro findings to in-vivo systems . The full biological impact of deuteration extends beyond simply slowing metabolism. nih.gov While the effect on a single enzyme can be studied in isolation, the holistic effect on absorption, distribution, metabolism, and excretion (ADMET) in a living organism is far more complex and not always predictable. nih.gov
Finally, the stability of the deuterium label itself in a physiological environment is a key question. There is a possibility of deuterium/hydrogen exchange occurring in vivo, which could potentially negate the intended therapeutic benefit of deuteration over time. wpmucdn.com Understanding the conditions under which such exchange occurs is crucial for designing stable and effective deuterated compounds.
Table 3: Identified Gaps in Deuterated Analog Research
| Research Gap | Key Unaddressed Question | Implication for Research |
|---|---|---|
| Predictability of KIE | How can the magnitude of the kinetic isotope effect be accurately predicted for different enzymes and substrates in vivo? nih.gov | Requires development of more sophisticated predictive models combining quantum mechanics and machine learning. jsps.go.jp |
| Metabolic Switching | Can we forecast when and how deuteration will induce a shift in metabolic pathways? wpmucdn.com | Necessitates more comprehensive metabolite identification studies for deuterated compounds compared to their parent drugs. |
| In Vitro-In Vivo Correlation | How do subtle changes from deuteration (e.g., in lipophilicity or protein binding) collectively impact the overall ADMET profile? | Demands integrated pharmacokinetic and pharmacodynamic modeling to understand the full systemic impact. |
| Long-Term Label Stability | Under what physiological conditions does in-vivo hydrogen/deuterium exchange occur, and does it affect long-term compound efficacy? wpmucdn.com | Requires long-term stability studies and analytical methods capable of detecting subtle changes in isotopic composition. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(3-Chlorophenyl)piperazine HCl (d8) with high isotopic purity?
- Methodological Answer : Synthesis typically involves deuterium exchange or incorporation of deuterated precursors. For non-deuterated analogs, cyclo-condensation reactions (e.g., halogenation of diethanolamine followed by reaction with substituted anilines) are effective . For the d8 variant, use deuterated solvents (e.g., D₂O) and deuterium-labeled reagents (e.g., DCl) during purification to maintain isotopic integrity. Ensure reaction conditions (temperature, pH) minimize proton-deuterium exchange, and validate isotopic purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
Q. How should researchers validate the purity and structural integrity of 1-(3-Chlorophenyl)piperazine HCl (d8)?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/²H NMR : Confirm deuterium incorporation (absence of proton signals in deuterated positions) and aromatic substitution patterns .
- LC-MS : Assess isotopic purity (e.g., m/z shifts due to d8 labeling) and detect impurities .
- IR Spectroscopy : Verify functional groups (e.g., piperazine ring vibrations, C-Cl stretches) .
- Elemental Analysis : Ensure stoichiometric Cl and deuterium content matches theoretical values .
Q. What are the key stability considerations for handling and storing 1-(3-Chlorophenyl)piperazine HCl (d8)?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation and deuterium loss. For solutions, use deuterated solvents (e.g., DMSO-d6) and avoid repeated freeze-thaw cycles. Monitor stability via periodic NMR/MS analysis to detect isotopic dilution or decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of chloro-substitution position on piperazine derivatives' receptor binding affinities?
- Methodological Answer :
- Design : Synthesize analogs with chloro-substitution at positions 2-, 3-, and 4- on the phenyl ring. Include deuterated variants to assess isotopic effects .
- Assays : Conduct competitive binding assays (e.g., serotonin 5-HT₂ receptor) to compare IC₅₀ values. Use radiolabeled ligands or surface plasmon resonance (SPR) for kinetic analysis .
- Data Analysis : Correlate substitution position with binding energy using computational modeling (e.g., molecular docking). Note that 3-chloro derivatives often show higher receptor selectivity compared to 4-chloro isomers due to steric and electronic effects .
Q. What experimental approaches can resolve discrepancies between in vitro receptor binding data and in vivo pharmacological effects observed with 1-(3-Chlorophenyl)piperazine derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, blood-brain barrier (BBB) penetration, and metabolic stability (e.g., CYP450 metabolism) using LC-MS/MS. Deuterated analogs (d8) can track metabolite formation via isotopic patterns .
- In Vivo Imaging : Use positron emission tomography (PET) with ¹⁸F-labeled derivatives to correlate receptor occupancy with behavioral outcomes .
- Controlled Variables : Standardize animal models (e.g., knockout mice for specific receptors) to isolate confounding factors .
Q. How does deuterium labeling influence the metabolic stability and pharmacokinetics of 1-(3-Chlorophenyl)piperazine HCl (d8)?
- Methodological Answer :
- Deuterium Isotope Effect (DIE) : Compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated compounds in liver microsomes. Deuterium at metabolic "hotspots" (e.g., benzylic positions) slows CYP450-mediated oxidation, enhancing stability .
- Tracer Studies : Administer d8 and non-deuterated analogs in parallel, using MS to quantify isotopic ratios in plasma and tissues. This clarifies deuterium’s impact on distribution and clearance .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the psychoactive vs. non-psychoactive properties of 1-(3-Chlorophenyl)piperazine derivatives?
- Methodological Answer :
- Receptor Profiling : Expand binding assays to include off-target receptors (e.g., dopamine D₂, adrenergic α₁) to identify polypharmacology .
- Species Variability : Test compounds in multiple models (e.g., rodent vs. primate) to account for interspecies differences in receptor expression .
- Dose-Response Curves : Re-evaluate studies using standardized dosing protocols to distinguish threshold effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
